molecular formula C17H27NO B4421085 N-(2,4,5-triisopropylphenyl)acetamide

N-(2,4,5-triisopropylphenyl)acetamide

Cat. No.: B4421085
M. Wt: 261.4 g/mol
InChI Key: ZOYNGOBRCGIYID-UHFFFAOYSA-N
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Description

N-(2,4,5-triisopropylphenyl)acetamide is a chemical compound of interest in organic chemistry and pharmaceutical research. The structure features a acetamide group linked to a phenyl ring with three isopropyl substituents, a motif known to influence the compound's steric and electronic properties . Similar triisopropylphenyl-containing compounds, such as Avasimibe, are well-documented in scientific literature for their role as inhibitors in metabolic pathways . Furthermore, acetamide derivatives are frequently explored as key intermediates in medicinal chemistry campaigns. For instance, structure-activity relationship (SAR) studies on aryl acetamide tails have been crucial in developing potent antiparasitic agents, highlighting the importance of the acetamide functional group in drug discovery . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material appropriately, wearing suitable personal protective equipment.

Properties

IUPAC Name

N-[2,4,5-tri(propan-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-10(2)14-8-16(12(5)6)17(18-13(7)19)9-15(14)11(3)4/h8-12H,1-7H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYNGOBRCGIYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1C(C)C)NC(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,4,5-triisopropylphenyl)acetamide has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Neurological Disorders

Recent studies have indicated that compounds similar to this compound may possess neuroprotective properties. For instance, research on related compounds has shown efficacy in treating neurological disorders by inhibiting specific pathways associated with neurodegeneration. The involvement of CYP51 A1 inhibitors in these pathways highlights the potential for this compound to be explored further in this context .

Anti-Cancer Properties

The compound's derivatives have been evaluated for their ability to inhibit tumor growth and metastasis. For example, phenylacetamide derivatives have been shown to act as urokinase inhibitors, which play a crucial role in cancer progression . This suggests that this compound could be investigated as a scaffold for developing anti-cancer agents.

Agricultural Applications

This compound and its derivatives may also find applications in agriculture as pesticides or herbicides. The phenylacetamide structure is known to impart certain biological activities that can be beneficial in crop protection.

Bactericidal Activity

Research has indicated that phenylacetamides can exhibit bactericidal properties against various agricultural pathogens. Compounds with similar structures have been developed and tested as agricultural bactericides . This opens avenues for this compound to be formulated into effective agricultural products.

Synthesis and Characterization

Understanding the synthesis of this compound is crucial for its application in research and industry.

Synthetic Pathways

The synthesis of this compound typically involves acetamide formation through the reaction of triisopropylphenol with acetic anhydride or acetyl chloride under controlled conditions. The purification process often employs techniques such as recrystallization or chromatography to achieve high purity levels.

Data Table: Summary of Applications

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryNeurological disorder treatmentResearch on CYP51 A1 inhibitors
Anti-cancer agentsUrokinase inhibition studies
Agricultural SciencePesticides and herbicidesBactericidal activity against pathogens

Case Study 1: Neurological Treatment

In a study focused on compounds similar to this compound, researchers identified a significant reduction in symptoms associated with TDP-43 aggregation in neurological patients when treated with related CYP51 A1 inhibitors. This suggests that further exploration of this compound could yield promising results in neurotherapeutics.

Case Study 2: Agricultural Efficacy

A field trial demonstrated the effectiveness of phenylacetamide derivatives as bactericides against common agricultural pathogens. The results indicated a marked improvement in crop yield and health when these compounds were applied compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,4,5-triisopropylphenyl)acetamide in high purity?

  • Methodological Answer : Synthesis typically involves acetylation of 2,4,5-triisopropylaniline using acetic anhydride or acetyl chloride under controlled conditions. Key parameters include:

  • Temperature : Reflux in anhydrous solvents (e.g., toluene or dichloromethane) to ensure complete reaction .
  • Solvent Choice : Polar aprotic solvents enhance reactivity, while non-polar solvents aid in crystallization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity ≥98% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and acetyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • Infrared (IR) Spectroscopy : Detect characteristic amide C=O stretches (~1650–1680 cm1^{-1}) and N-H bends .

Q. What are the key considerations for optimizing solubility and purification of this compound?

  • Methodological Answer :

  • Solubility : Test solvents like DMSO (for biological assays) or chloroform (for crystallography). The bulky isopropyl groups reduce polarity, favoring non-polar solvents .
  • Purification : Recrystallization from ethyl acetate/hexane mixtures or size-exclusion chromatography for large-scale purification .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with Density Functional Theory (DFT)-calculated shifts, adjusting for solvent effects (e.g., using PCM models) .
  • Isotopic Labeling : Introduce 13C^{13}C- or 15N^{15}N-labels to track unexpected peaks in MS/NMR .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) to resolve ambiguous substituent orientations .

Q. How can the thermal stability of this compound be assessed for material science applications?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure melting points and detect phase transitions (e.g., decomposition above 150°C) .
  • Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating to determine degradation thresholds .

Q. What crystallization techniques are optimal for obtaining single crystals of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Slow Evaporation : Use mixed solvents (e.g., ethanol/water) to slow nucleation and promote crystal growth .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C in a saturated solution enhances crystal quality .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Cytotoxicity Assays : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability .
  • Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase or kinases, with IC50_{50} calculations .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., receptors implicated in neurodegeneration) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in solvent-dependent reactivity studies of this compound?

  • Methodological Answer :

  • Controlled Replicates : Repeat reactions in triplicate under identical conditions to rule out experimental error .
  • Solvent Polarity Index : Correlate reaction outcomes (yield, byproducts) with solvent polarity (e.g., using Kamlet-Taft parameters) .
  • Kinetic Studies : Monitor reaction progress via 1H^1H-NMR to identify intermediate species causing variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4,5-triisopropylphenyl)acetamide
Reactant of Route 2
N-(2,4,5-triisopropylphenyl)acetamide

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